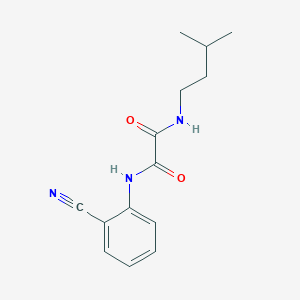

N1-(2-cyanophenyl)-N2-isopentyloxalamide

Description

N1-(2-Cyanophenyl)-N2-isopentyloxalamide is a substituted oxalamide derivative characterized by a central oxalamide (NH-C(=O)-C(=O)-NH) backbone. The compound features a 2-cyanophenyl group attached to one nitrogen atom and an isopentyl (3-methylbutyl) group on the adjacent nitrogen.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10(2)7-8-16-13(18)14(19)17-12-6-4-3-5-11(12)9-15/h3-6,10H,7-8H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWKACXYEIDNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-isopentyloxalamide typically involves the reaction of 2-cyanophenylamine with isopentyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the cyanophenyl group.

Reduction: Reduced forms of the cyanophenyl group.

Substitution: Substituted derivatives where the cyanophenyl group is replaced by other functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-isopentyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N1-(2-cyanophenyl)-N2-isopentyloxalamide with structurally related compounds from the evidence, focusing on substituents, molecular formulas, and functional groups:

Key Structural Differences and Implications:

Backbone Variability: The oxalamide core in the target compound differs from the tertiary amines in 2-(N,N-diisopropylamino)ethyl chloride and 2-chloro-N,N-dimethylethanamine. Oxalamides are less basic but more polar due to the dual carbonyl groups, which may enhance binding to biological targets via hydrogen bonding . Benzilic acid (a diphenylcarboxylic acid) shares aromaticity with the 2-cyanophenyl group but lacks the amide functionality, limiting its conformational flexibility compared to oxalamides .

This contrasts with benzilic acid’s electron-donating hydroxyl group, which may enhance solubility but reduce stability . The isopentyl chain contributes to lipophilicity, similar to the diisopropyl and ethylisopropyl groups in other compounds. However, its branched structure may reduce crystallization tendencies compared to linear alkyl chains .

Functional Group Reactivity: The alkyl chloride in 2-(N,N-diisopropylamino)ethyl chloride confers high electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the oxalamide’s carbonyl groups are more likely to participate in non-covalent interactions . The thiol group in 2-(ethylisopropylamino)ethanethiol offers redox activity and metal-binding capabilities, which are absent in the target compound .

Biological Activity

N1-(2-cyanophenyl)-N2-isopentyloxalamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, as well as the mechanisms by which it exerts these effects.

Chemical Structure and Properties

This compound features a cyanophenyl group attached to an isopentyloxalamide moiety. This unique structure allows for various interactions with biological targets, making it a versatile candidate for drug development.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Properties:

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, including those derived from lung and breast cancers. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis via caspase activation |

| Cytotoxicity | Selective toxicity towards cancer cells | Modulation of cell cycle progression |

Case Studies

Recent case studies have highlighted the potential applications of this compound in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated that compounds similar to this compound could provide alternative treatment options where conventional antibiotics failed.

Another case highlighted its use in combination therapy for cancer treatment, where it was administered alongside established chemotherapeutic agents, resulting in enhanced efficacy and reduced side effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation: It is hypothesized that this compound can bind to receptors on the surface of cells, altering signaling pathways that control growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.